- Preparation of substituted benzamide compounds for treatment of tumor, China, , ,
Cas no 943320-61-4 (3-Ethynylimidazo[1,2-b]pyridazine)
943320-61-4 structure
Product Name:3-Ethynylimidazo[1,2-b]pyridazine
Numéro CAS:943320-61-4
Le MF:C8H5N3
Mégawatts:143.145400762558
MDL:MFCD17012027
CID:854866
PubChem ID:46838760
Update Time:2024-10-25
3-Ethynylimidazo[1,2-b]pyridazine Propriétés chimiques et physiques
Nom et identifiant
-
- 3-ethynyl-Imidazo[1,2-b]pyridazine
- 1 WEEK
- 3-Ethynylimidazo[1,2-b]pyridazine
- 3-Ethynylimidazolo[1,2-b]pyridazine
- IMIDAZO[1,2-B]PYRIDAZINE, 3-ETHYNYL-
- AK141388
- VYOHSFQVMLAURO-UHFFFAOYSA-N
- 3-ethynylimidazo[1,2-b]pyridazin
- Imidazo[1,2-b]pyridazine,3-ethynyl-
- FCH1189256
- PB19496
- AX8281570
- Y3232
- 3-Ethynylimidazo[1,2-b]pyridazine (ACI)
- AKOS022173227
- SY097707
- 5YDU6N6N3Z
- 943320-61-4
- 3-Ethynylimidazolo(1,2-b)pyridazine
- CS-M1484
- DB-083331
- DTXSID70676599
- SCHEMBL588691
- MFCD17012027
- 3-Ethynylimidazo(1,2-b)pyridazine
- Imidazo(1,2-b)pyridazine, 3-ethynyl-
- EN300-246672
- AS-34548
- DTXCID10627348
- UNII-5YDU6N6N3Z
-
- MDL: MFCD17012027
- Piscine à noyau: 1S/C8H5N3/c1-2-7-6-9-8-4-3-5-10-11(7)8/h1,3-6H
- La clé Inchi: VYOHSFQVMLAURO-UHFFFAOYSA-N
- Sourire: C#CC1N2C(C=CC=N2)=NC=1
Propriétés calculées
- Qualité précise: 143.048347172g/mol
- Masse isotopique unique: 143.048347172g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 1
- Complexité: 193
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 30.2
- Le xlogp3: 0.6
Propriétés expérimentales
- Dense: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilité: Légèrement soluble (1,2 G / l) (25 ºC),
3-Ethynylimidazo[1,2-b]pyridazine Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:Sealed in dry,2-8°C(BD261705)
3-Ethynylimidazo[1,2-b]pyridazine PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120560-1 G |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 97% | 1g |
¥ 924.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120560-5 G |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 97% | 5g |
¥ 2,772.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120560-10 G |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 97% | 10g |
¥ 4,752.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120560-25 G |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 97% | 25g |
¥ 8,448.00 | 2021-05-07 | |
| Chemenu | CM109152-100mg |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95+% | 100mg |
$72 | 2021-08-06 | |
| Chemenu | CM109152-250mg |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95+% | 250mg |
$155 | 2021-08-06 | |
| Chemenu | CM109152-1g |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95+% | 1g |
$356 | 2021-08-06 | |
| Chemenu | CM109152-5g |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95+% | 5g |
$1239 | 2021-08-06 | |
| Chemenu | CM109152-10g |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95+% | 10g |
$1706 | 2021-08-06 | |
| Chemenu | CM109152-25g |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95+% | 25g |
$3697 | 2021-08-06 |
3-Ethynylimidazo[1,2-b]pyridazine Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt
Référence
- Preparation of bicyclic alkyne derivatives as inhibitors of MAP kinase interacting kinases for therapy, United Kingdom, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
Référence
- Preparation of benzo[b][1,4]oxazepine derivative for the treatment of kinase-related disease, Korea, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; rt; 20 h, 100 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt
Référence
- Design, Synthesis, and Biological Evaluation of 3-(1H-1,2,3-Triazol-1-yl)benzamide Derivatives as Potent Pan Bcr-Abl Inhibitors Including the Threonine315→Isoleucine315 Mutant, Journal of Medicinal Chemistry, 2012, 55(22), 10033-10046
Méthode de production 5
Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
Référence
- Aromatic acetylenyl benzamide compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, China, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Palladium, bis(acetonitrile)dichloro- Solvents: Acetonitrile ; overnight, rt → 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, 80 °C
Référence
- Abelson non-tyrosine kinase compounds for the treatment of neurodegenerative diseases, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 1 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
Référence
- Structure Guided Design of Potent and Selective Ponatinib-Based Hybrid Inhibitors for RIPK1, Cell Reports, 2015, 10(11), 1850-1860
Méthode de production 8
Conditions de réaction
1.1 Reagents: Potassium fluoride Solvents: Methanol , Water ; 20 min, rt
Référence
- Preparation of piperazine derivative as Bcr-Abl inhibitor for treatment of cancer, China, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium fluoride Solvents: Methanol , Water ; 20 min, rt
Référence
- Bcr-abl diploid inhibitor, preparation method therefor, and uses thereof, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
Référence
- Preparation of substituted tetrahydronaphthalene amide compound and its pharmaceutically acceptable salt useful in the treatment of cancer, China, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
Référence
- Piperzine analogs useful for inhibiting RAF dimers and their preparation, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 6 h, rt
Référence
- Quinazoline compound and its application in preparation of antitumor drug, China, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
Référence
- S-type or R-type tetrahydronaphthalene amide compounds, pharmaceutically acceptable salts thereof, preparation method and application thereof in preparation of antitumor drugs, China, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Dicyclohexylamine , Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 14 h, 80 °C
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt
Référence
- Preparation of indan derivatives as protein kinase inhibitors, China, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 h, 0.4 MPa, 20 - 25 °C
Référence
- Preparation of Ponatinib intermediate 3-ethynylimidazo[1,2-b]pyridazine, China, , ,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
Référence
- Aryl or heteroaryl derivative, and pharmaceutical composition comprising same as active ingredient for treatment of kinase-related disease, World Intellectual Property Organization, , ,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
Référence
- Preparation of N-(3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide and related compound as kinase inhibitor, World Intellectual Property Organization, , ,
Méthode de production 18
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Palladium, bis(acetonitrile)dichloro- Solvents: Acetonitrile ; overnight, 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
Référence
- Accelerated Discovery of Novel Ponatinib Analogs with Improved Properties for the Treatment of Parkinson's Disease, ACS Medicinal Chemistry Letters, 2020, 11(4), 491-496
Méthode de production 19
Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
Référence
- Synthesis of antineoplastic agent Ponatinib, Zhongguo Xinyao Zazhi, 2013, 22(22), 2688-2691
Méthode de production 20
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; 24 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 4 h, rt
Référence
- Design and synthesis of BCR-ABL inhibitors with improved cardiac safety for the treatment of cancer, particularly chronic myeloid leukemias, and neurodegenerative disorders, World Intellectual Property Organization, , ,
3-Ethynylimidazo[1,2-b]pyridazine Raw materials
- ethynyltrimethylsilane
- 3-[2-(trimethylsilyl)ethynyl]-Imidazo[1,2-b]pyridazine
- 3-Bromoimidazo[1,2-b]pyridazine
- Imidazo[1,2-b]pyridazin-3-ol, 3-(4-methylbenzenesulfonate)
3-Ethynylimidazo[1,2-b]pyridazine Preparation Products
3-Ethynylimidazo[1,2-b]pyridazine Littérature connexe
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
943320-61-4 (3-Ethynylimidazo[1,2-b]pyridazine) Produits connexes
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